molecular formula C12H12BNO4 B2990230 6-(3-Methoxyphenoxy)pyridine-3-boronic acid CAS No. 2096338-80-4

6-(3-Methoxyphenoxy)pyridine-3-boronic acid

Cat. No. B2990230
M. Wt: 245.04
InChI Key: FCZJZYPOHOACOG-UHFFFAOYSA-N
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Description

Boronic acids are a class of compounds that contain a boron atom bonded to an oxygen atom and two hydrogens . They are used in various chemical reactions, including the Suzuki-Miyaura cross-coupling reaction .


Synthesis Analysis

Boronic acids can be synthesized from various starting materials, and their synthesis often involves the use of transition metal catalysts . The specific synthesis pathway would depend on the starting materials and the desired boronic acid derivative.


Molecular Structure Analysis

Boronic acids typically have a trigonal planar geometry around the boron atom . The exact structure would depend on the specific boronic acid derivative.


Chemical Reactions Analysis

Boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions, which are widely applied in organic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids can vary widely depending on the specific derivative. For example, some boronic acids are solid at room temperature, while others are liquid . The exact properties would depend on the specific boronic acid derivative.

Scientific Research Applications

  • Synthetic Reactions

    • Field : Organic Chemistry
    • Application : This compound is used as a reactant for preparation of phosphine-free Suzuki-Miyaura cross-coupling reactions, regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intermolecular aminocarbonylation and annulation . It can also be used for N-arylation using copper acetylacetonate catalyst .
  • Sensing Applications

    • Field : Analytical Chemistry
    • Application : Boronic acids, including “6-(3-Methoxyphenoxy)pyridine-3-boronic acid”, are increasingly utilized in diverse areas of research, including their utility in various sensing applications . They can interact with diols and strong Lewis bases as fluoride or cyanide anions, leading to their use in various sensing applications .
  • Separation and Enrichment of Polyphenols

    • Field : Analytical Chemistry
    • Application : This compound has been used for the efficient separation and enrichment of polyphenols . Polyphenols have a lot of therapeutic effects and potential applications such as antioxidant, anti-inflammatory, mutant resistance, immunosuppressant and anti-tumor properties .
    • Methods : In this study, the polyethyleneimine (PEI)-assisted 6-aminopyridine-3-boronic acid functionalized magnetic nanoparticles (MNPs) were developed to capture efficiently cis-diol-containing polyphenols under neutral condition . PEI was applied as a scaffold to amplify the number of boronic acid moieties .
    • Results : The results indicated that the prepared boronic acid-functionalized MNPs provided high binding capacity and fast binding kinetics under neutral conditions .
  • Building Materials for Microparticles

    • Field : Material Science
    • Application : Boronic acids, including “6-(3-Methoxyphenoxy)pyridine-3-boronic acid”, are used as building materials for microparticles for analytical methods .
    • Methods : The specific methods of application would depend on the specific application. Generally, these applications involve the interaction of the boronic acid with a target molecule, leading to a change in a measurable property that can be detected .
    • Results : The outcomes of these applications would be the detection and quantification of target molecules, which is crucial in many areas of research and industry .
  • Catalysts for Regioselective Activation

    • Field : Organic Chemistry
    • Application : This compound has been used as a catalyst for regioselective activation of polyols or epoxide opening .
    • Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
    • Results : The outcomes of these reactions would be the formation of new carbon-carbon bonds, which is a key step in the synthesis of complex organic molecules .
  • Food, Drug, Pesticide or Biocidal Product Use

    • Field : Food and Drug Chemistry
    • Application : This compound is used in the food, drug, pesticide or biocidal product industry .
    • Methods : The specific methods of application would depend on the specific application. Generally, these applications involve the interaction of the boronic acid with a target molecule, leading to a change in a measurable property that can be detected .
    • Results : The outcomes of these applications would be the detection and quantification of target molecules, which is crucial in many areas of research and industry .

properties

IUPAC Name

[6-(3-methoxyphenoxy)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO4/c1-17-10-3-2-4-11(7-10)18-12-6-5-9(8-14-12)13(15)16/h2-8,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZJZYPOHOACOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC2=CC=CC(=C2)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Methoxyphenoxy)pyridine-3-boronic acid

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